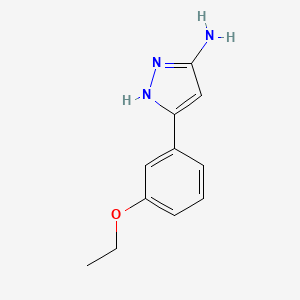

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine (EPP) is an important organic molecule and is used in a variety of applications in the scientific research field. It is an aromatic amine that belongs to the pyrazole family and is used in a variety of synthetic reactions and applications. EPP has been studied extensively and has been found to have a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

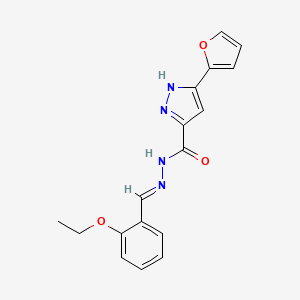

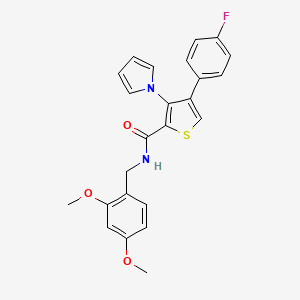

- Pyrazolo[1,5-a]pyrimidine derivatives, synthesized via ultrasound irradiation in the presence of KHSO4 in aqueous media, have shown promising anti-inflammatory and anti-cancer activities. This synthesis method offers advantages such as high yields, operational simplicity, and short reaction times, indicating the utility of similar compounds in pharmacological research (Kaping et al., 2016).

- Ethoxy derivatives of amino acid chemosensors have been characterized, highlighting their significance in studying the structural parameters and optical properties through XRD and DFT calculations (Varghese et al., 2017).

Biological and Pharmacological Activities

- Research on corticotropin-releasing factor receptor-1 (CRF1) antagonists, specifically pyrazolo[1,5-a]-1,3,5-triazines, has unveiled their potential as anxiolytic or antidepressant drugs, with certain analogs advancing to clinical trials (Gilligan et al., 2009).

- Novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides have been synthesized, showcasing a fluorinated heterocyclic scaffold with potential applications in the development of new functional materials (Revanna et al., 2013).

Material Science and Corrosion Inhibition

- Bipyrazolic type organic compounds have demonstrated significant inhibitory effects on the corrosion of pure iron in acidic media, suggesting their application in corrosion protection technologies (Chetouani et al., 2005).

- Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including pyrazole derivatives, exhibited increased thermal stability and promising biological activities, indicating their suitability for medical applications (Aly & El-Mohdy, 2015).

Catalysis and Synthetic Applications

- Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones with alkylamines has been achieved under mild conditions, illustrating the role of catalysis in the functionalization of pyrazole derivatives (Wu et al., 2014).

Mécanisme D'action

Target of Action

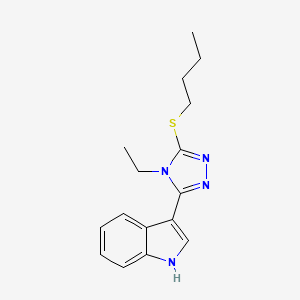

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

For instance, they are involved in the protocatechuate (PCA) 4,5-cleavage pathway or multiple 3-O-methylgallate (3MGA) catabolic pathways .

Pharmacokinetics

A related compound, 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1h-1, 2,4-triazole, has been studied for its pharmacokinetics-activity relationships .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, the presence of toxic metals and chemicals in the environment is a potential contributor to central nervous system dysfunction and the onset of neurodegenerative conditions .

Propriétés

IUPAC Name |

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVIITPOSQWAIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2940512.png)

![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)

![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)

![5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2940526.png)

![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)